molecular formula C23H19ClFNO2 B2895674 5-((2-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850905-77-0

5-((2-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B2895674
CAS RN: 850905-77-0
M. Wt: 395.86
InChI Key: DHHDUCHCRZDGGJ-UHFFFAOYSA-N
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Description

5-((2-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as Ro 64-6198, is a chemical compound that has been studied for its potential use in the treatment of various conditions.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Facile Generation and Trapping of α-oxo-o-quinodimethanes : This study discusses the synthesis of 3-aryl-3,4-dihydroisocoumarins and protoberberines from o-((trimethylsilyl)methyl)benzoyl derivatives. The methodology enables the synthesis of complex molecules like racemic hydrangenol, phyllodulcin, tetrahydropalmatine, and canadine, showcasing the versatility of dihydroisoquinoline derivatives in synthetic chemistry (Kessar et al., 1992).

  • Photochemical Synthesis of 1,2,3,4-Tetrahydroisoquinolin-3-ones : Demonstrates the use of N-chloroacetylbenzylamines in aqueous acetonitrile, irradiated to produce 7- and 5-hydroxy-3-oxo-1,2,3,4-tetrahydroisoquinolines. This study highlights the potential of photochemical reactions in creating complex dihydroisoquinoline derivatives (Ikeda et al., 1977).

  • Preparation of Tetrahydroisoquinolines : Details a synthesis approach for chloro and fluoro substituted tetrahydroisoquinolines, providing insights into the chemical modifications possible with dihydroisoquinoline compounds (Clark & Jahangir, 1991).

properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFNO2/c24-21-6-2-1-4-17(21)15-28-22-7-3-5-20-19(22)12-13-26(23(20)27)14-16-8-10-18(25)11-9-16/h1-11H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHDUCHCRZDGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

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